

Recommended dosage and administration routes for S 38093 in rodents.

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Compound of Interest

Compound Name: S 38093

Cat. No.: B1663443

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Application Notes & Protocols: S 38093 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to S 38093

S 38093 is a novel and potent histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] The H3 receptor is a presynaptic autoreceptor predominantly found in the central nervous system (CNS) that regulates the release of histamine and other key neurotransmitters such as acetylcholine and dopamine.[4][5][6] By blocking the inhibitory action of the H3 receptor, **S 38093** increases the release of these neurotransmitters in brain regions associated with cognition, such as the prefrontal cortex and hippocampus.[2][7][8] This mechanism of action makes **S 38093** a promising candidate for treating cognitive deficits observed in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[7][8] Preclinical studies in rodents have demonstrated its efficacy in enhancing memory, promoting wakefulness, and stimulating adult hippocampal neurogenesis.[2][8][9]

Mechanism of Action: Signaling Pathway

S 38093 acts as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that constitutively inhibits the release of histamine and other neurotransmitters.[4][7] By binding to the H3 receptor, **S 38093** blocks this constitutive activity,

leading to enhanced neurotransmitter release. This action is thought to underlie its pro-cognitive effects.[2][6]

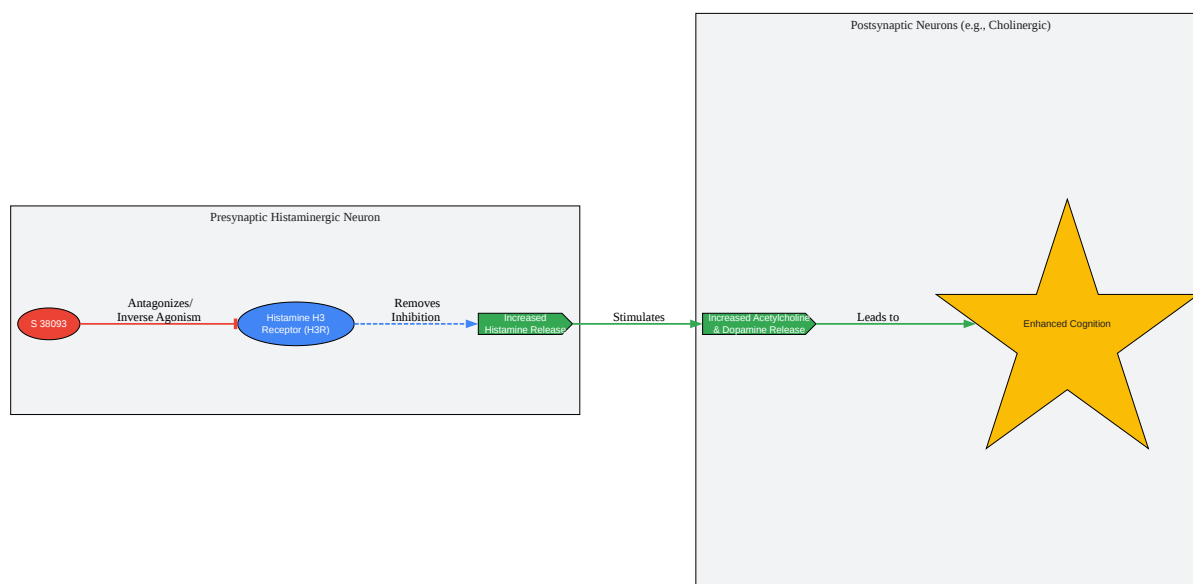


Diagram 1: Simplified Signaling Pathway of S 38093

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Caption: Simplified signaling pathway of **S 38093**.

Recommended Dosage and Administration in Rodents

S 38093 has been shown to be effective across a range of doses and administration routes in both mice and rats. The oral (p.o.) and intraperitoneal (i.p.) routes are the most commonly cited in literature. The compound is rapidly absorbed, with a T_{max} of 0.25-0.5 hours in mice and rats, and demonstrates good brain penetration.[1] Efficacy is observed at low doses for cognitive enhancement and at higher doses for promoting arousal.[2][3]

Table 1: Summary of Effective Doses of **S 38093** in Rodent Models

Species	Administration Route	Dosage (mg/kg)	Model / Test	Observed Effect
Rat	Oral (p.o.)	0.1	Morris Water Maze	Significant improvement in spatial working memory. [2] [8]
Rat	Oral (p.o.)	0.3 - 1.0	Object Recognition Task	Enhanced cognition in a natural forgetting paradigm. [2] [3]
Rat	Oral (p.o.)	3.0	Object Recognition Task	Reversed scopolamine-induced memory deficits. [2] [3]
Rat	Intraperitoneal (i.p.)	0.3 - 1.0	Social Recognition Test	Promotion of episodic memory. [2] [3]
Rat	Intraperitoneal (i.p.)	3.0 - 10.0	EEG Recordings	Reduced slow-wave sleep; increased arousal. [2] [3]
Rat	Intraperitoneal (i.p.)	10.0	Microdialysis	Increased histamine and acetylcholine in the prefrontal cortex. [2] [8]
Mouse	Oral (p.o.)	0.1 - 1.0	Contextual Memory Task	Synergistic memory enhancement when combined with Donepezil. [10]

Mouse	Oral (p.o.)	0.3 - 3.0 (chronic)	Context Discrimination	Improved performance and promoted hippocampal neurogenesis in aged mice. [8]
Mouse	Oral (p.o.)	3.0	N/A	Increased ex vivo cerebral levels of N-tele- Methylhistamine. [1]

Experimental Protocols

The following are generalized protocols for common behavioral assays used to evaluate the pro-cognitive effects of **S 38093** in rodents.

Protocol 1: Object Recognition Task (ORT) in Rats

- Objective: To assess non-spatial, episodic-like memory.
- Materials:
 - Open field arena (e.g., 50x50x50 cm).
 - Two sets of identical objects (A, B) and one novel object (C). Objects should be heavy enough not to be displaced by the animal and made of non-porous material.
 - **S 38093** solution and vehicle (e.g., purified water).
 - Dosing equipment (oral gavage needles or i.p. syringes).
 - Video tracking software.
- Procedure:

- Habituation: Allow each rat to explore the empty arena for 10 minutes per day for 2-3 consecutive days to reduce anxiety.
- Administration: Administer **S 38093** (e.g., 0.3, 1.0, or 3.0 mg/kg, p.o.) or vehicle 30-60 minutes before the training session.[\[2\]](#)
- Training (Familiarization) Session (T1): Place two identical objects (A+A) in the arena and allow the rat to explore for 5-10 minutes.
- Retention Interval: Return the rat to its home cage for a specific period (e.g., 24 hours for a natural forgetting paradigm).[\[2\]](#)
- Test Session (T2): Place one of the familiar objects (A) and one novel object (B) in the same locations as in T1. Allow the rat to explore for 5 minutes.
- Data Analysis:
 - Measure the time spent exploring each object (sniffing or touching with the nose/paws).
 - Calculate a discrimination index (DI): $(\text{Time with Novel Object} - \text{Time with Familiar Object}) / (\text{Total Exploration Time})$.
 - A positive DI indicates a preference for the novel object and intact memory. Compare the DI between the **S 38093**-treated group and the vehicle group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Chronic Dosing for Neurogenesis Studies in Mice

- Objective: To assess the effect of long-term **S 38093** administration on adult hippocampal neurogenesis.[\[8\]](#)[\[9\]](#)
- Materials:
 - **S 38093** solution and vehicle.
 - Cell proliferation marker (e.g., 5-bromo-2'-deoxyuridine, BrdU).
 - Equipment for oral gavage and intraperitoneal injections.[\[11\]](#)

- Histology equipment for brain slicing and immunohistochemistry.
- Procedure:
 - Animal Groups: Use aged mice (e.g., 16-month-old C57BL/6JRj) and young controls.[8]
[11] Divide aged mice into vehicle and **S 38093** treatment groups (e.g., 0.3, 1.0, and 3.0 mg/kg/day).[8]
 - BrdU Administration: To label dividing cells, administer BrdU (e.g., 150 mg/kg, i.p.) twice daily for 3 days before starting the drug treatment.[11]
 - Chronic Drug Treatment: Administer **S 38093** or vehicle daily via oral gavage for 28 consecutive days.[8][11]
 - Tissue Collection: At the end of the treatment period, perfuse the animals and collect the brains for histological analysis.
- Data Analysis:
 - Perform immunohistochemistry on brain sections using antibodies against BrdU (to identify surviving new cells) and markers for immature neurons (e.g., Doublecortin, DCX).
 - Quantify the number of BrdU-positive and DCX-positive cells in the dentate gyrus of the hippocampus.
 - Compare cell counts between vehicle- and **S 38093**-treated groups to determine the effect on cell proliferation, survival, and maturation.[8]

Typical Experimental Workflow

A typical preclinical study to evaluate a compound like **S 38093** follows a structured workflow from animal preparation to final data interpretation.

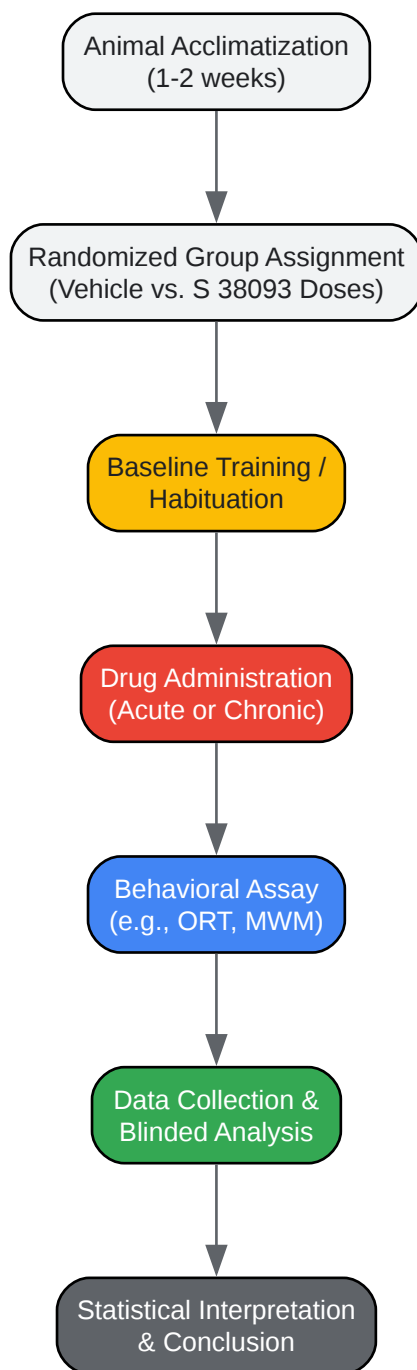


Diagram 2: Typical Preclinical Experimental Workflow

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Caption: A standard workflow for in-vivo rodent studies.

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